molecular formula C10H11N3O B2899565 1-(3-Methoxyphenyl)-1H-imidazol-2-amine CAS No. 1698808-34-2

1-(3-Methoxyphenyl)-1H-imidazol-2-amine

Cat. No.: B2899565
CAS No.: 1698808-34-2
M. Wt: 189.218
InChI Key: TZBVVVNSQMBMLE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring. The reaction typically occurs under reflux conditions in ethanol, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyphenyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-methoxyphenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-6-5-12-10(13)11/h2-7H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVVVNSQMBMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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